
Diphenylphosphinamide
Overview
Description
Diphenylphosphinamide, also known as diphenyl phosphinic acid amide, is an organophosphorus compound with the molecular formula C12H12NOP and a molecular weight of 217.20 g/mol . It is a white to cream-colored solid that is soluble in chloroform, nitromethane, and nitrobenzene . This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
The mechanism of action of Diphenylphosphinamide has been investigated both theoretically and experimentally . According to these studies, a pre-reactive complex is formed between the alkyllithium and the phosphinamide . This complex evolves preferentially through NC (alpha)-metalation of the phosphinamide . The intramolecular nucleophilic addition of the carbanion to the ortho position of the aromatic ring leads to the dearomatized products .
Biochemical Pathways
Phosphonates, a class of compounds to which this compound belongs, are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylphosphinamide can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphinic chloride with ammonia or an amine under controlled conditions . The reaction typically proceeds as follows:
(C6H5)2P(O)Cl+NH3→(C6H5)2P(O)NH2+HCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphenylphosphinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylphosphinic acid.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products
Oxidation: Diphenylphosphinic acid.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinamides depending on the nucleophile used.
Scientific Research Applications
Applications in Catalysis
2.1 Asymmetric Synthesis
Diphenylphosphinamide has been employed as a catalyst in asymmetric reductive amination reactions. This process is crucial for synthesizing secondary amines from aldehydes and ketones, which are important intermediates in pharmaceuticals and agrochemicals. Studies have demonstrated that this compound can effectively facilitate these reactions under mild conditions, leading to high yields of the desired products .
2.2 Coordination Chemistry
The compound serves as a ligand for forming tridentate complexes with lanthanides, enhancing the reactivity and selectivity of these metal centers in various catalytic processes. Research indicates that this compound-lanthanide complexes exhibit unique electronic properties that can be exploited in catalysis and material science applications .
Material Science Applications
3.1 Polymer Chemistry
this compound has been investigated for its potential use in polymer synthesis, particularly in creating flame-retardant materials. Its incorporation into polymer matrices can enhance thermal stability and reduce flammability, making it valuable for applications in construction and automotive industries .
3.2 Nanotechnology
The compound's unique chemical properties have led to its exploration in nanotechnology, particularly for the development of nanocomposites. These materials can be engineered for specific functionalities, such as enhanced mechanical properties or improved electrical conductivity, which are critical in electronic and structural applications .
Case Studies
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A related compound that can be synthesized by the reduction of diphenylphosphinamide.
Diphenylphosphinic acid: An oxidation product of this compound.
Phosphinic amides: A class of compounds with similar structures and reactivity.
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its applications in the synthesis of enantioselective compounds and its role in biological studies further highlight its importance in scientific research .
Biological Activity
Diphenylphosphinamide (DPhP) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of DPhP, focusing on its effects in vivo, mechanisms of action, and relevant case studies.
1. Overview of this compound
DPhP is a phosphoramidate derivative that has been studied for its interactions with biological systems. Its structure allows it to participate in various biochemical processes, making it a candidate for further investigation in toxicological studies and therapeutic applications.
2.1 Toxicological Properties
A comprehensive study evaluated the toxicological properties of DPhP through in vivo experiments using FVB mice. The results indicated that even low doses of DPhP could induce notable biological effects, particularly concerning lipid metabolism. The study employed multi-omics analysis to assess metabolic changes, revealing a significant down-regulation of genes involved in fatty acid catabolism, particularly those regulated by peroxisome proliferator-activated receptor alpha (PPARα) .
Key Findings:
- Lipid Metabolism Disruption: Chronic exposure to DPhP led to reduced expression of genes related to lipid metabolism.
- Body Weight Impact: Mice exposed to DPhP exhibited altered body weight gain compared to control groups, suggesting potential metabolic disruptions.
2.2 Antimicrobial Activity
Another aspect of DPhP's biological activity is its antimicrobial properties. A study investigated substituted diphenyl amide compounds, including derivatives of DPhP, which demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) using a Galleria mellonella infection model. The most potent compound significantly reduced bacterial virulence and improved survival rates in infected larvae .
Efficacy Data:
Compound | Concentration (mg/Kg) | Survival Rate (%) |
---|---|---|
AMI 82B | 0.5 | 50% |
AMI 82B | 5 | 96% |
Vancomycin (control) | 25 | Not specified |
3.1 Metabolic Effects in Mice
In a detailed experiment, mice were subjected to varying doses of DPhP via drinking water to mimic human exposure levels. The study found that DPhP absorption disrupted normal metabolic processes, particularly affecting mitochondrial function and fatty acid oxidation pathways .
Experimental Design:
- Groups: Mice were divided into treatment groups based on dosage.
- Duration: Chronic exposure lasted from 5 to 17 weeks.
- Analysis: Blood samples were analyzed using LC-MS for DPhP concentration and metabolic profiling.
3.2 Antimicrobial Efficacy Against MRSA
In another investigation focused on antimicrobial properties, researchers tested various diphenyl amide derivatives for their ability to disrupt quorum sensing in bacteria. The findings highlighted that certain derivatives could significantly inhibit the virulence factors of MRSA, showcasing their potential as therapeutic agents .
Study Parameters:
- Model Organism: Galleria mellonella larvae.
- Dosage Regimens: Compounds were administered at multiple concentrations.
- Outcome Measurement: Survival rates were recorded over several days post-treatment.
4. Conclusion
This compound exhibits a range of biological activities that warrant further exploration. Its impact on lipid metabolism and potential as an antimicrobial agent against resistant bacterial strains highlights its significance in both toxicological assessments and therapeutic applications. Future research should continue to elucidate the mechanisms underlying these activities and explore the therapeutic potential of DPhP derivatives.
Properties
IUPAC Name |
[amino(phenyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGIWEGXTTUCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357449 | |
Record name | Diphenylphosphinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5994-87-6 | |
Record name | Diphenylphosphinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylphosphinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenylphosphinamide?
A1: The molecular formula of this compound is C12H12NOP, and its molecular weight is 217.21 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Researchers commonly characterize this compound using techniques such as 1H NMR, 13C NMR, 31P NMR, and IR spectroscopy. Crystallographic data from X-ray diffraction studies are also frequently reported, providing insights into the compound's solid-state structure. [, , , ]
Q3: Is this compound air and moisture stable?
A3: Yes, this compound is generally considered air and moisture stable, making it convenient to handle and store. []
Q4: How is this compound used in organic synthesis?
A4: this compound is a valuable reagent for synthesizing a variety of compounds. It serves as a precursor for air-stable imines through the Kresze reaction. [, ] Additionally, it acts as a nitrogen nucleophile in reactions with aldehydes and alkynes, leading to the formation of N-diphenylphosphinoylimines and N-aryl-1,2-dihydropyridines, respectively. [, ]
Q5: What is the role of this compound in aza-Baylis–Hillman reactions?
A5: this compound participates in aza-Baylis–Hillman reactions with activated olefins, such as methyl vinyl ketone and methyl acrylate, in the presence of Lewis bases. This reaction provides access to a diverse range of multifunctional systems, including those with potential antitumor properties. [, ]
Q6: Can this compound be used in asymmetric synthesis?
A6: Yes, chiral phosphoramide ligands derived from this compound have demonstrated effectiveness in asymmetric synthesis. For example, N-((1R,2R)-2-(isopropylamino)cyclohexyl)-P,P-diphenylphosphinic amide (9c) catalyzes the addition of arylalkyl zincs to aromatic aldehydes, yielding chiral diarylmethanol compounds with high enantioselectivity (up to 94% ee). []
Q7: Have computational methods been used to study this compound?
A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of anionic dearomatizing reactions involving this compound derivatives. These studies provided insights into the reaction pathway and the influence of coordinating co-solvents. []
Q8: How do structural modifications of this compound affect its reactivity?
A8: Introducing substituents on the phenyl rings or modifying the nitrogen substituents can significantly influence the reactivity and coordination behavior of this compound. For example, ortho-lithiation allows for the introduction of various functional groups at the ortho position. [, ] The choice of N-substituents impacts the steric environment around the phosphorus center, influencing its coordination chemistry and catalytic activity. [, , ]
Q9: What is the significance of this compound in lanthanide coordination chemistry?
A9: this compound acts as a ligand in lanthanide complexes, coordinating to the metal center through its oxygen atom. These complexes have been extensively studied due to their interesting photophysical properties and potential applications as luminescent materials. [, , , , ]
Q10: How does the structure of this compound affect its coordination to lanthanide ions?
A10: The steric bulk of the phenyl groups and the nitrogen substituents on this compound can influence the coordination geometry and stability of the resulting lanthanide complexes. Researchers have investigated the impact of different substituents on the spectroscopic properties and structures of these complexes. [, , ]
Q11: Is there information available on the environmental impact of this compound?
A11: While specific data on the environmental impact of this compound might be limited in the provided research, it's crucial to consider the potential effects of organophosphorus compounds on the environment. Assessing factors like biodegradability and ecotoxicological effects is essential for responsible use and disposal. []
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